molecular formula C8H5NO2S B1457139 5-(Thiazol-2-yl)furan-2-carbaldehyde CAS No. 342601-01-8

5-(Thiazol-2-yl)furan-2-carbaldehyde

Cat. No.: B1457139
CAS No.: 342601-01-8
M. Wt: 179.2 g/mol
InChI Key: LDTADWAOSPRJTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of furan-2-carbaldehyde-d in quantitative yield using adapted Vilsmeier conditions has been described . Another synthesis involved the reaction of 5-formylfuran-2-ylboronic acid with compounds possessing an activated methyl or methylene group .


Molecular Structure Analysis

The molecular formula of TFC is C8H5NO2S, and its molecular weight is 179.2 g/mol. Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The 5-(2-Propyl-5-thiazolyl)furan-2-carbaldehyde molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 11 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 2 five-membered ring(s), 1 aldehyde(s) (aromatic), 1 Furane(s), and 1 Thiazole(s) .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Antitumor Agent Design

5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde has been utilized in the design of antitumor agents. The compound, when reacted with various other chemicals, produced a number of derivatives. Among these, a specific derivative showcased superior antitumor activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin. This indicates its potential as a scaffold for developing new antitumor drugs (Matiichuk et al., 2020).

Green Chemistry and Synthesis of Bioactive Compounds

Furan-2-carbaldehydes, including 5-(Thiazol-2-yl)furan-2-carbaldehyde, have been noted for their role in green chemistry as efficient C1 building blocks. They are used in the synthesis of bioactive quinazolin-4(3H)-ones through a ligand-free photocatalytic C–C bond cleavage process. This approach highlights the environmental friendliness and efficiency of using these compounds in chemical synthesis, avoiding the need for protecting groups commonly required in organic synthesis (Yu et al., 2018).

Antioxidant Agent Synthesis

Research has also explored the use of furan-2-carbaldehyde derivatives in synthesizing compounds with potential antioxidant properties. These derivatives underwent various reactions and were structurally supported by spectrum analysis. The in vitro antioxidant activity of these compounds was promising, showing good correlations with in vitro results and molecular docking analyses (Prabakaran et al., 2021).

Antimicrobial Activity

A novel application was found in creating Schiff bases of chitosan by reacting heteroaryl pyrazole derivatives with chitosan. These new compounds were then evaluated for antimicrobial activity against various bacteria and fungi. The type of Schiff base moiety significantly influenced the antimicrobial activity, highlighting the compound's versatility in generating bioactive materials (Hamed et al., 2020).

Nucleoside Analogue Synthesis

This compound is also involved in synthesizing modified nucleoside analogues. These analogues, with a furan moiety attached to different nucleoside positions, were evaluated for their photophysical properties. One particular furan-containing derivative was identified as a promising responsive nucleoside due to its emission quantum efficiency and sensitivity to its microenvironment. These properties are crucial for developing responsive fluorescent probes in nucleic acids (Greco & Tor, 2007).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, are known to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its chemical structure .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific interactions and resulting changes would depend on the exact structure of the derivative and its target .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways . For example, they can affect the synthesis of neurotransmitters, the release of energy from carbohydrates during metabolism, and various other cellular processes .

Pharmacokinetics

Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties could be influenced by these solubility characteristics . Furthermore, one source suggests that the compound has high gastrointestinal absorption .

Result of Action

Thiazole derivatives have been found to exhibit a broad spectrum of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the compound’s action .

Future Directions

Thiazole derivatives, including TFC, have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on exploring these activities further and developing new compounds with improved efficacy and safety profiles.

Biochemical Analysis

Biochemical Properties

5-(Thiazol-2-yl)furan-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, thereby inhibiting their activity and preventing bacterial growth . Additionally, this compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter protein function .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, leading to alterations in the transcriptional and translational processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and viability . These temporal effects highlight the importance of carefully controlling experimental conditions when working with this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dose optimization to maximize therapeutic benefits while minimizing potential risks.

Properties

IUPAC Name

5-(1,3-thiazol-2-yl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-5-6-1-2-7(11-6)8-9-3-4-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTADWAOSPRJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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